
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as CELE, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its unique chemical structure has made it a subject of interest for researchers.
作用機序
The exact mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is its unique chemical structure, which makes it a subject of interest for researchers. The compound has also shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. The compound is relatively new, and there is still much that is not known about its mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be used as a therapeutic agent in various diseases.
合成法
The synthesis of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-(morpholino)ethanamine in the presence of a base such as triethylamine. The reaction yields the desired product, this compound, which can then be purified using various techniques such as column chromatography.
科学的研究の応用
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZROVZSOHAKGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

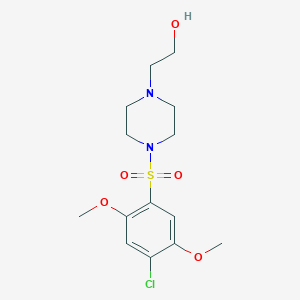
![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)

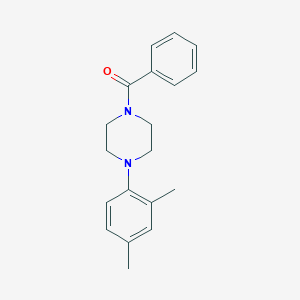
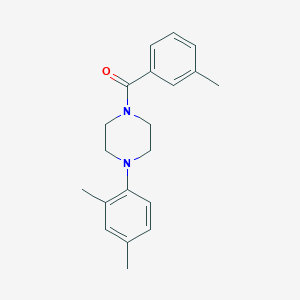
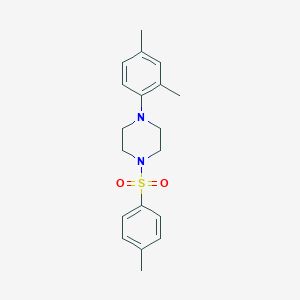
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
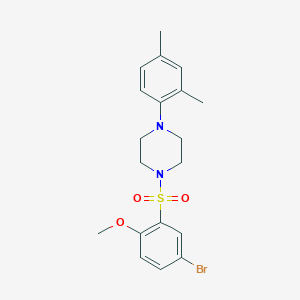
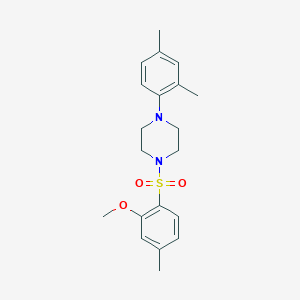
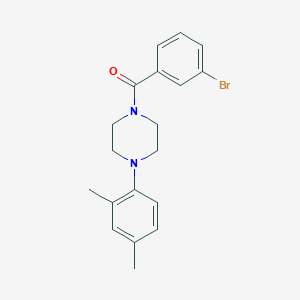

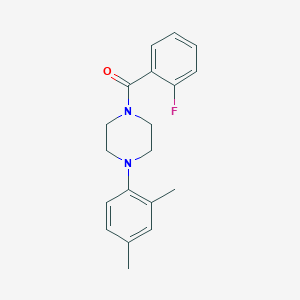
![4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501635.png)